4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
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Overview
Description
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide, also known as FOBD, is a novel small-molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide exerts its anti-cancer effects by targeting the cell cycle and inducing apoptosis. It inhibits the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. This compound also inhibits the activity of heat shock protein 90 (HSP90), which plays a critical role in the folding of client proteins, leading to the degradation of oncoproteins and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy drugs. This compound also inhibits the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
Advantages and Limitations for Lab Experiments
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has several advantages for lab experiments. Its synthesis method has been optimized and yields high purity this compound. This compound has minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has low solubility in water, which limits its use in some experiments. This compound also has a short half-life, which may limit its efficacy in vivo.
Future Directions
There are several future directions for 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide research. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy in cancer therapy. This compound may also have potential therapeutic applications in other diseases, such as neurodegenerative diseases and inflammation. The development of this compound analogs with improved solubility and half-life may also enhance its therapeutic potential. Finally, the combination of this compound with other cancer therapies, such as immunotherapy, may enhance its efficacy in cancer treatment.
Synthesis Methods
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide is synthesized through a multistep process involving the reaction of 4-fluorobenzoic acid with 1,2-phenylenediamine, followed by cyclization and subsequent acylation with ethyl chloroformate. The final product is obtained through purification using column chromatography. This synthesis method has been optimized and yields high purity this compound.
Scientific Research Applications
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has been found to have potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
Properties
IUPAC Name |
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c15-9-3-1-8(2-4-9)13(19)16-10-5-6-11-12(7-10)18-14(20)17-11/h1-7H,(H,16,19)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZHXTKGICYQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.